Superior Mass Shift for Unambiguous MS Detection: Ac-Ala-OH-d4 (D4) vs. D3-Labeled Analog
Ac-Ala-OH-d4 provides a mass shift of +4.02 Da compared to the unlabeled N-acetyl-L-alanine (131.13 vs. 135.15 Da). This meets or exceeds the published industry recommendation of a minimum 3-5 Da mass difference for small molecule SIL-IS to prevent spectral overlap and ensure accurate quantification [1][2]. In contrast, a D3-labeled analog (N-Acetyl-L-alanine-3,3,3-d3) would provide only a +3 Da shift, which may be insufficient and increase the risk of isotopic cross-talk and interference, particularly when the analyte is present at low concentrations.
| Evidence Dimension | Mass Difference (Analyte vs. Internal Standard) |
|---|---|
| Target Compound Data | +4.02 Da (MW: 135.15 Da) |
| Comparator Or Baseline | N-Acetyl-L-alanine (MW: 131.13 Da) for mass difference calculation; D3-labeled analog would provide +3 Da |
| Quantified Difference | D4 label provides a 4 Da shift; D3 label provides a 3 Da shift. D4 label exceeds the minimum 3 Da recommendation for small molecules. |
| Conditions | Small molecule analysis (<1000 Da) via LC-MS/MS; Mass spectrometric detection. |
Why This Matters
A mass shift of ≥3-5 Da is a critical quality attribute for a SIL-IS to ensure reliable quantification free from isotopic interference; the D4 label of Ac-Ala-OH-d4 directly meets this specification.
- [1] WuXi AppTec DMPK Service. Internal Standards in LC−MS Bioanalysis: Which, When, and How. 2025. Retrieved from: https://dmpkservice.wuxiapptec.com/articles/404-internal-standards-in-lc-ms-bioanalysis-which-when-and-how/ View Source
- [2] Info-Pharma. Internal Standard 선택 전략 – Stable Isotope Labeling의 활용과 한계. 2025. Retrieved from: https://info-pharma.com/280 View Source
